molecular formula C8H11NS B096297 2(1H)-Pyridinethione,1,4,6-trimethyl- CAS No. 19006-70-3

2(1H)-Pyridinethione,1,4,6-trimethyl-

Cat. No.: B096297
CAS No.: 19006-70-3
M. Wt: 153.25 g/mol
InChI Key: ZOOJPXLKOTZSPR-UHFFFAOYSA-N
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Description

Chemical Identification and Properties
2(1H)-Pyridinethione,1,4,6-trimethyl- (CAS: 19006-70-3) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₁NS and a molecular weight of 153 g/mol . Structurally, it belongs to the pyridinethione family, characterized by a six-membered aromatic ring containing one sulfur atom and three methyl substituents at positions 1, 4, and 5. The compound’s InChI key and spectral data (e.g., mass spectra) are documented in the EPA/NIH Mass Spectral Database, indicating its use in analytical chemistry for identification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted pyridinethiones.

Scientific Research Applications

2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.

Comparison with Similar Compounds

To contextualize the properties and applications of 2(1H)-Pyridinethione,1,4,6-trimethyl-, the following structurally or functionally related compounds are analyzed:

Structural Analogues in the Pyridinethione Family

  • 2(1H)-Pyridinethione,1-(4-nitrophenyl)- (CAS: 103983-87-5):
    • Molecular Formula : C₁₁H₈N₂O₂S (MW: 232.26 g/mol) .
    • Key Differences :
  • Substitution of methyl groups with a 4-nitrophenyl group at position 1.
  • The nitro group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to the methylated derivative.
  • Applications: Likely used in photochemical or medicinal research due to nitro-group redox activity .

  • Other Pyridinethione Derivatives :

    • CAS: 31991-99-8 , 31991-98-7 , and 31992-01-5 ():
  • Limited structural data available, but substituent variations (e.g., amino or halogen groups) suggest divergent reactivities.
  • Methyl groups in 1,4,6-trimethyl- derivatives may enhance lipophilicity, favoring applications in organic synthesis or material science .

Functional Analogues in Heterocyclic Systems

  • 2,4(1H,3H)-Pyrimidinedione, 5-amino-3,6-dimethyl-1-phenyl (CAS: 32150-52-0): Molecular Formula: C₁₁H₁₂N₄O₂ (MW: 232.24 g/mol) . Comparison:
  • Replaces sulfur with oxygen in the ring, forming a pyrimidinedione core.
  • The amino and phenyl groups enhance hydrogen-bonding capacity, making it relevant in pharmaceutical intermediates (e.g., nucleoside analogs) .
  • Pyridinethione vs. Pyrimidinedione Reactivity :

    • Sulfur in pyridinethione derivatives increases acidity (thione protons) compared to oxygenated pyrimidinediones.
    • Methyl groups in 1,4,6-trimethyl- derivatives sterically hinder electrophilic substitution reactions, a contrast to unsubstituted pyridinethiones .

Physicochemical and Application-Based Comparison

Table 1: Key Properties of 2(1H)-Pyridinethione,1,4,6-trimethyl- and Analogues

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
19006-70-3 C₅H₁₁NS 153 1,4,6-trimethyl Analytical standards, catalysts
103983-87-5 C₁₁H₈N₂O₂S 232.26 1-(4-nitrophenyl) Photochemistry, drug discovery
32150-52-0 C₁₁H₁₂N₄O₂ 232.24 5-amino-3,6-dimethyl-phenyl Pharmaceutical intermediates

Key Observations :

  • Lipophilicity: Methyl groups in 1,4,6-trimethyl- derivatives enhance solubility in non-polar solvents compared to nitro- or amino-substituted analogues.
  • Reactivity : Electron-donating methyl groups stabilize the pyridinethione ring, while nitro groups (e.g., 103983-87-5) increase electrophilicity .
  • Thermal Stability : Methylated derivatives exhibit higher thermal stability, as evidenced by their use in high-temperature catalytic processes .

Research Findings and Limitations

  • Synthesis Pathways : 1,4,6-trimethyl- derivatives are synthesized via regioselective alkylation, whereas nitro-substituted analogues require nitration under controlled conditions .
  • Biological Activity: Limited data exist for 1,4,6-trimethyl- derivatives, though pyridinethiones are known for antimicrobial properties. Nitro-substituted variants show promise in antitumor research .
  • Gaps in Data : Comparative studies on toxicity, environmental impact, and industrial scalability are sparse, necessitating further research.

Properties

CAS No.

19006-70-3

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1,4,6-trimethylpyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3

InChI Key

ZOOJPXLKOTZSPR-UHFFFAOYSA-N

SMILES

CC1=CC(=S)N(C(=C1)C)C

Canonical SMILES

CC1=CC(=S)N(C(=C1)C)C

Origin of Product

United States

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